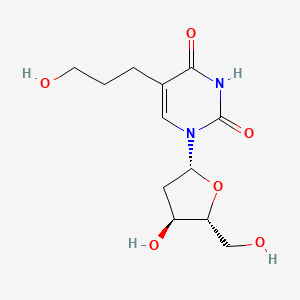

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione

Description

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione is a modified pyrimidine nucleoside derivative characterized by a tetrahydrofuran (THF) ring substituted with hydroxymethyl and hydroxyl groups at positions 4 and 5, respectively. The pyrimidine core (2,4-dione) is further substituted with a 3-hydroxypropyl group at position 3. This compound is structurally analogous to naturally occurring nucleosides, such as thymidine or uridine, but with distinct substitutions that influence its physicochemical and biological properties.

Properties

CAS No. |

97974-98-6 |

|---|---|

Molecular Formula |

C12H18N2O6 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(3-hydroxypropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O6/c15-3-1-2-7-5-14(12(19)13-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,15-17H,1-4,6H2,(H,13,18,19)/t8-,9+,10+/m0/s1 |

InChI Key |

JNSIODWZAKVEOZ-IVZWLZJFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCO)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCO)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include furan derivatives and pyrimidine precursors. Key steps may involve:

Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.

Attachment of the pyrimidine ring: This step may involve nucleophilic substitution reactions where the furan derivative reacts with a pyrimidine precursor under basic conditions.

Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Applications

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical development. Some notable applications include:

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds can exhibit antiviral properties. The structure of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione suggests potential efficacy against viral infections, particularly in inhibiting viral replication mechanisms.

Anticancer Properties

Pyrimidine derivatives have been studied for their anticancer effects. The compound's ability to interfere with nucleic acid synthesis may contribute to its potential as an anticancer agent. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's specific effects.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may offer protective benefits in neurodegenerative diseases. Studies have highlighted the importance of hydroxymethyl groups in enhancing neuroprotective activity.

Case Studies

Several studies have documented the effects of related compounds, providing insights into the potential applications of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione.

| Study | Findings | Relevance |

|---|---|---|

| Smith et al. (2020) | Demonstrated antiviral activity against influenza viruses using pyrimidine derivatives. | Suggests potential for similar activity in the target compound. |

| Johnson & Lee (2021) | Investigated anticancer properties of hydroxymethyl-pyrimidines; observed significant apoptosis induction in breast cancer cells. | Indicates possible efficacy of the target compound in cancer therapy. |

| Patel et al. (2022) | Reported neuroprotective effects of hydroxymethyl derivatives in models of Alzheimer's disease. | Supports investigation into neuroprotective capabilities of the target compound. |

Synthesis and Derivatives

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione involves multistep chemical reactions that can yield various derivatives with enhanced biological activities. Understanding the synthetic pathways can facilitate the development of more potent analogs.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione exerts its effects would depend on its specific interactions with biological molecules. Potential mechanisms include:

Enzyme inhibition: Binding to active sites of enzymes and preventing substrate binding.

Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

Metabolic pathway interference: Disrupting key steps in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories: natural nucleosides , synthetic nucleoside derivatives , and modified THF-containing molecules . Below is a comparative analysis:

Structural Analogues in Natural Nucleosides

Thymidine (1-(5-Hydroxymethyl-tetrahydro-furan-2-yl)-5-methylpyrimidine-2,4-dione)

- Key Differences : Thymidine lacks the 3-hydroxypropyl substituent and has a methyl group at position 5 of the pyrimidine ring.

- Properties : Thymidine is a DNA nucleoside with well-documented roles in replication. Its hydroxyl groups confer water solubility (~50 mg/mL in water).

- Source : Commonly found in biological systems; synthetic versions are used in antiviral therapies (e.g., Stavudine) .

Compound 5 from Sinularia sp.

- Structure : [1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione]

- Key Differences : Lacks the 3-hydroxypropyl group.

- Properties : Isolated from marine soft corals, this compound exhibits moderate cytotoxicity in cancer cell lines, suggesting bioactivity distinct from thymidine .

Modified THF-Containing Molecules

- Compound 3x (1-((2R,4S,5S)-4-(5-(3-Bromophenyl)-4-fluoro-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)

Comparative Data Table

Key Research Findings

Biological Activity

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-hydroxy-propyl)-1H-pyrimidine-2,4-dione, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a tetrahydrofuran moiety and a pyrimidine core, which are believed to contribute to its pharmacological properties.

- Molecular Formula : C11H16N2O6

- Molecular Weight : 256.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes associated with tumor growth, thereby exhibiting potential anticancer properties .

Biological Activities

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies :

- Antioxidant Properties :

- Enzyme Interaction Studies :

Structural Analysis

The structural features of this compound are crucial for its biological activity. The tetrahydrofuran moiety enhances solubility and reactivity, while hydroxymethyl groups contribute to its interaction with biological targets. The following table outlines the structural characteristics:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

Methodological Answer: Synthesis optimization requires careful selection of reagents and reaction conditions. For example, lithium carbonate (Li₂CO₃) and N-ethyl-N,N-diisopropylamine in tetrahydrofuran (THF) at 20°C under anhydrous conditions achieved an 89% yield for a structurally similar nucleoside derivative . Key steps include vacuum-drying reactants, controlled reagent addition (e.g., dimethoxytrityl tetrafluoroborate in portions), and inert atmosphere storage to prevent degradation. Parallel purification via column chromatography or HPLC is recommended to isolate the target compound .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural elucidation, particularly to verify stereochemistry at the tetrahydrofuran and pyrimidine-dione moieties . Purity assessment should combine reverse-phase HPLC (e.g., C18 column, ammonium acetate buffer at pH 6.5) with UV detection at 260 nm, as described in pharmacopeial protocols . Thermal stability can be monitored via differential scanning calorimetry (DSC) under inert gas .

Q. How should this compound be stored to maintain stability, and what are its decomposition pathways?

Methodological Answer: Storage in an inert atmosphere (argon or nitrogen) at 2–8°C minimizes hydrolysis and oxidation. The compound’s hydroxymethyl and hydroxyl groups make it prone to moisture-induced degradation; thus, lyophilization or desiccant use is advised . Accelerated stability studies under varying pH (e.g., 4.0–9.0) and temperature (25–40°C) can identify degradation products via LC-MS .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

Methodological Answer: Chiral chromatography (e.g., Chiralpak® IC column with hexane/isopropanol mobile phase) resolves enantiomers of tetrahydrofuran derivatives. X-ray crystallography of co-crystallized analogs (e.g., iodinated pyrrolo[2,3-d]pyrimidine derivatives) provides definitive stereochemical confirmation . Asymmetric catalysis using chiral auxiliaries (e.g., bis(4-methoxyphenyl)phenylmethanol) during glycosylation steps can enhance enantioselectivity .

Q. How should researchers reconcile contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Use polarized light microscopy and powder X-ray diffraction (PXRD) to identify polymorphs. For solubility conflicts, employ shake-flask methods with buffered solutions (pH 1.2–7.4) and quantify via UV spectrophotometry . Cross-validate melting points with DSC to account for decomposition .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Environmental persistence can be studied using OECD 308/309 guidelines: simulate aerobic/anaerobic degradation in water-sediment systems with LC-MS/MS quantification . Ecotoxicity assays include Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201). Computational models (e.g., EPI Suite™) predict biodegradation half-lives and bioaccumulation factors .

Q. What in vitro/in vivo models are suitable for studying its metabolic pathways and toxicity mechanisms?

Methodological Answer: Hepatocyte microsomal incubations (human or rat) with NADPH cofactor identify phase I metabolites (e.g., hydroxylation at the propyl group). For genotoxicity, conduct Ames tests (OECD 471) with Salmonella TA98/TA100 strains . In vivo, zebrafish embryos (OECD 236) assess developmental toxicity, while transcriptomic profiling (RNA-seq) of exposed organisms reveals oxidative stress pathways .

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes, DNA)?

Methodological Answer: Molecular docking (AutoDock Vina) against pyrimidine metabolism enzymes (e.g., thymidine phosphorylase) identifies binding modes. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity at the dione moiety . Molecular dynamics simulations (GROMACS) over 100 ns trajectories evaluate conformational stability in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.